molecular formula C14H8Cl3F3N4O B3035886 [(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methylidene]amino]urea CAS No. 338770-48-2

[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methylidene]amino]urea

Cat. No. B3035886
CAS RN: 338770-48-2
M. Wt: 411.6 g/mol
InChI Key: GTFLTGJKRKNQSD-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a urea derivative with a pyridine ring and a phenyl ring, both substituted with chloro and trifluoromethyl groups . Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, while pyridine and phenyl rings are common structural motifs in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and phenyl rings, the urea linkage, and the chloro and trifluoromethyl substituents . These features could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The presence of the pyridine ring, phenyl ring, and urea linkage could provide multiple sites for reactions to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chloro and trifluoromethyl groups could make the compound relatively nonpolar and lipophilic .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of various heterocyclic compounds, such as imidazo[4,5-b]pyridin-2-ones, which are synthesized using 3-amino-2-chloropyridine, urea, and arylamine. These heterocycles have potential applications in medicinal chemistry and drug design (Yutilov, Smolyar, & Lomov, 2006).

  • Development of Anticancer Agents : Novel pyridine derivatives, including urea derivatives, have been synthesized for their potential as anticancer agents. These compounds have shown significant antitumor activity in vitro against various cancer cell lines (Hafez & El-Gazzar, 2020).

  • Antimicrobial Evaluations : The compound has been used in the synthesis of various derivatives that have been evaluated for their antibacterial and antifungal activities. This includes the study of oxopyrimidines and thiopyrimidines derived from the compound (Ladani, Tala, Akbari, Dhaduk, & Joshi, 2009).

  • Analysis of Crystal Structures : The crystal structure of the compound, particularly in its role as an insecticide, has been analyzed. This study contributes to the understanding of the molecular configuration and interactions within crystalline forms of such compounds (Cho, Kim, Lee, & Kim, 2015).

  • Study of Electronic and Optical Properties : The compound has been studied for its significant electro-optic properties, which are crucial for applications in nonlinear optics and optoelectronic device fabrications (Shkir, AlFaify, Arora, Ganesh, Abbas, & Yahia, 2018).

  • Design of Antiproliferative Agents : The structure of the compound has been used in designing new series of antiproliferative agents, showing promising results against various cancer cell lines, thus contributing to cancer research (Zhang, Tan, Feng, Ding, Li, Jin, Meng, Liu, & Hu, 2019).

  • Synthesis and Biological Evaluation of Schiff’s Bases : The compound has been used in the synthesis and evaluation of Schiff’s bases as potential antidepressant and nootropic agents, highlighting its versatility in different areas of pharmaceutical research (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Future Directions

The future directions for research on this compound would likely depend on its intended use and the results of initial studies. If the compound shows promise in preliminary tests, further studies could be carried out to optimize its structure and properties .

properties

IUPAC Name

[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methylidene]amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3F3N4O/c15-7-1-2-8(9(16)4-7)11(23-24-13(21)25)12-10(17)3-6(5-22-12)14(18,19)20/h1-5H,(H3,21,24,25)/b23-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFLTGJKRKNQSD-FOKLQQMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=NNC(=O)N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C(=N\NC(=O)N)/C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methylidene]amino]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methylidene]amino]urea
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[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methylidene]amino]urea
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[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methylidene]amino]urea
Reactant of Route 4
[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methylidene]amino]urea
Reactant of Route 5
[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methylidene]amino]urea
Reactant of Route 6
[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methylidene]amino]urea

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